molecular formula C5H8N2O2S B11797096 4-(Ethylsulfonyl)-1H-pyrazole

4-(Ethylsulfonyl)-1H-pyrazole

Cat. No.: B11797096
M. Wt: 160.20 g/mol
InChI Key: VNYZIUGJQHMJHT-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The ethylsulfonyl group attached to the pyrazole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfonyl)-1H-pyrazole typically involves the reaction of pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

Pyrazole+Ethylsulfonyl chlorideThis compound\text{Pyrazole} + \text{Ethylsulfonyl chloride} \rightarrow \text{this compound} Pyrazole+Ethylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Solvents such as ethanol and water are commonly used, and the reaction is optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

4-(Ethylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-1H-pyrazole
  • 4-(Propylsulfonyl)-1H-pyrazole
  • 4-(Butylsulfonyl)-1H-pyrazole

Uniqueness

4-(Ethylsulfonyl)-1H-pyrazole is unique due to its specific ethylsulfonyl group, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and reactivity, making it more versatile compared to its methyl, propyl, and butyl counterparts.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

4-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C5H8N2O2S/c1-2-10(8,9)5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7)

InChI Key

VNYZIUGJQHMJHT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CNN=C1

Origin of Product

United States

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